Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-3-(difluoromethoxy)benzaldehyde with thioglycolic acid, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper and solvents like dimethylformamide or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-(difluoromethoxy)benzoate
- Methyl 3-chloro-4-(difluoromethoxy)benzoate
- Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a difluoromethoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds with different substituents or ring systems .
Properties
Molecular Formula |
C7H5ClF2O3S |
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Molecular Weight |
242.63 g/mol |
IUPAC Name |
methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3 |
InChI Key |
YLELBSIWXKRFQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)OC(F)F |
Origin of Product |
United States |
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